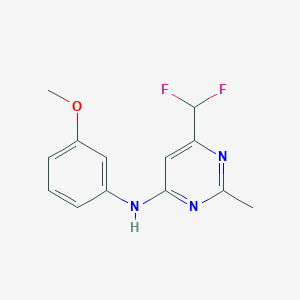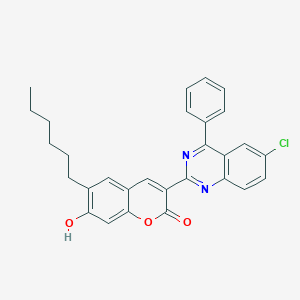![molecular formula C18H19NO3S B6484121 N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4'-methyl-[1,1'-biphenyl]-4-carboxamide CAS No. 2549133-33-5](/img/structure/B6484121.png)
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4'-methyl-[1,1'-biphenyl]-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4'-methyl-[1,1'-biphenyl]-4-carboxamide, otherwise known as MSPB, is a small molecule compound that has been studied for its potential to be used in a variety of scientific research applications. MSPB has a unique structure, with a carboxamide group connected to a biphenyl ring, and a methanesulfonylprop-2-en-1-yl group connected to the other side of the biphenyl ring. This structure allows for a variety of interesting biochemical and physiological effects, which have made MSPB a popular choice for scientific research.
科学研究应用
MSPB has been studied for its potential use in a variety of scientific research applications, including drug design and drug delivery. MSPB has been used in studies of its effects on the structure and function of proteins, as well as its effects on the activity of enzymes. Additionally, MSPB has been studied for its potential to be used in cancer research, as it has been shown to inhibit the growth of certain cancer cells.
作用机制
The mechanism of action of MSPB is not fully understood, but it is believed to interact with proteins and enzymes in a variety of ways. MSPB has been shown to bind to certain proteins and enzymes, which can then affect their structure and function. Additionally, MSPB has been shown to inhibit the activity of certain enzymes, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
MSPB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, as well as to inhibit the activity of certain enzymes. Additionally, MSPB has been studied for its potential to be used in drug delivery, as it has been shown to affect the absorption and distribution of certain drugs.
实验室实验的优点和局限性
MSPB has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and its structure allows for a variety of interesting biochemical and physiological effects. Additionally, it is relatively inexpensive and can be stored for long periods of time without degrading. However, there are also some limitations to using MSPB in lab experiments. It is not soluble in water, which can make it difficult to use in aqueous solutions. Additionally, its effects on proteins and enzymes can be unpredictable, which can make it difficult to control the results of experiments.
未来方向
There are a number of potential future directions for research on MSPB. One potential direction is to further study its effects on proteins and enzymes, as well as its potential to be used in drug delivery. Additionally, further research could be done to investigate its potential use in cancer research, as well as its potential to be used in other areas of biomedical research. Additionally, research could be done to investigate ways to improve the solubility of MSPB in aqueous solutions, which could make it easier to use in lab experiments. Finally, research could be done to investigate the potential toxicity of MSPB, as well as its potential to interact with other compounds.
合成方法
MSPB is synthesized through a reaction between 4-methyl-1,1'-biphenyl-4-carboxylic acid and 2-methylsulfonylprop-2-en-1-yl chloride. This reaction is carried out in a solvent such as dichloromethane, and the product is then purified through a series of recrystallizations.
属性
IUPAC Name |
4-(4-methylphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-14-4-6-15(7-5-14)16-8-10-17(11-9-16)18(20)19-12-3-13-23(2,21)22/h3-11,13H,12H2,1-2H3,(H,19,20)/b13-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHMBJUWJQZVMU-QLKAYGNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC=CS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC/C=C/S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4'-methyl-[1,1'-biphenyl]-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-2-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6484039.png)

![2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,7-dimethoxy-1,3-benzothiazole](/img/structure/B6484070.png)
![4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine](/img/structure/B6484082.png)
![2-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-5-(trifluoromethyl)pyridine](/img/structure/B6484090.png)
![4-tert-butyl-2-cyclopropyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B6484095.png)

![N-methyl-N-[2-(pyridin-4-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B6484107.png)

![2-(ethylsulfanyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]benzamide](/img/structure/B6484128.png)


![2-[(5-methylfuran-3-yl)methylidene]propanedinitrile](/img/structure/B6484148.png)
![N-cyclopropyl-4-[4-(trifluoromethyl)pyridin-2-yl]morpholine-2-carboxamide](/img/structure/B6484153.png)